(2-Ethyl-6-methylphenyl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-ethyl-6-methylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6H,3,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZUZVGNRQMAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Ethyl-6-methylphenyl)methanamine: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of (2-Ethyl-6-methylphenyl)methanamine, a substituted benzylamine with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established chemical principles and data available for its close structural analogs and precursors. This approach provides a robust framework for researchers, scientists, and drug development professionals interested in this compound.
Core Molecular Attributes
This compound is a primary benzylic amine characterized by an ethyl and a methyl substituent at the 2 and 6 positions of the phenyl ring, respectively. Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H15N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| CAS Number | 750571-54-1 | [1] |
Plausible Synthetic Routes and Mechanistic Insights
While specific literature detailing the synthesis of this compound is scarce, its structure lends itself to well-established synthetic methodologies in organic chemistry. The most logical and efficient approach is the reductive amination of 2-ethyl-6-methylbenzaldehyde.
Proposed Synthesis via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[2][3] This one-pot reaction proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine.
The proposed synthetic workflow is as follows:
Caption: Proposed synthesis of this compound via reductive amination.
Experimental Protocol (Hypothetical):
-
Imine Formation: To a solution of 2-ethyl-6-methylbenzaldehyde in a suitable solvent (e.g., methanol or ethanol), an excess of ammonia (in the form of ammonium chloride and a non-nucleophilic base, or as a solution in methanol) is added. The reaction is typically stirred at room temperature under weakly acidic conditions (pH 5-6) to facilitate imine formation.
-
Reduction: A reducing agent is then introduced to the reaction mixture. Sodium cyanoborohydride (NaBH3CN) is a common choice as it selectively reduces the imine in the presence of the aldehyde.[4] Alternatively, catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can be employed.[5]
-
Workup and Purification: Upon reaction completion, the mixture is worked up by quenching any remaining reducing agent and removing the solvent. The product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or distillation.
Causality of Experimental Choices:
-
Weakly Acidic Conditions: The formation of the imine intermediate is acid-catalyzed. However, strongly acidic conditions would protonate the ammonia, rendering it non-nucleophilic. Therefore, a weakly acidic environment is optimal.
-
Choice of Reducing Agent: The choice between a chemical reducing agent like NaBH3CN and catalytic hydrogenation depends on the scale of the reaction and the presence of other functional groups. NaBH3CN is convenient for smaller-scale laboratory syntheses, while catalytic hydrogenation is often preferred for larger-scale industrial applications due to its cost-effectiveness and cleaner workup.[4][5]
Predicted Physicochemical Properties and Reactivity
The physicochemical properties of this compound can be inferred from its structure and by comparison with its precursor, 2-ethyl-6-methylaniline.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid | Similar to other simple benzylamines. |
| Boiling Point | Higher than 2-ethyl-6-methylaniline (231 °C) | The additional methylene group increases the molecular weight and likely the boiling point. |
| Solubility | Sparingly soluble in water, soluble in organic solvents | The presence of the amine group allows for some water solubility through hydrogen bonding, but the hydrophobic phenyl ring dominates. |
| Basicity | Weakly basic | The lone pair of electrons on the nitrogen atom can accept a proton. It is expected to be a stronger base than the corresponding aniline due to the absence of resonance delocalization of the lone pair into the aromatic ring. |
Reactivity:
The reactivity of this compound is primarily dictated by the primary amine group. It is expected to undergo typical reactions of primary amines, such as:
-
N-Alkylation and N-Acylation: Reaction with alkyl halides or acyl chlorides to form secondary/tertiary amines and amides, respectively.
-
Salt Formation: Reaction with acids to form the corresponding ammonium salts.
-
Oxidation: Susceptible to oxidation, which can lead to the formation of various products depending on the oxidizing agent used.
Potential Applications in Drug Development and Research
While direct applications of this compound are not widely documented, its structural motif is present in various biologically active compounds, suggesting its potential as a valuable intermediate in pharmaceutical synthesis.[6]
Scaffold for Biologically Active Molecules
Substituted benzylamines are a common feature in a wide range of pharmaceuticals. The 2-ethyl-6-methylphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule through steric and electronic effects. It can be a key building block for the synthesis of:
-
Enzyme Inhibitors: The amine group can act as a hydrogen bond donor or acceptor, interacting with the active site of enzymes.
-
Receptor Ligands: The aromatic ring and its substituents can engage in hydrophobic and van der Waals interactions with receptor binding pockets. The phenethylamine scaffold, a related structure, is prevalent in medicinal chemistry.[7]
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2,6-Disubstituted Benzylamine Building Blocks for Drug Discovery: A Technical Guide
Introduction: The Strategic Value of Steric Hindrance and Conformational Rigidity
In the intricate landscape of medicinal chemistry, the benzylamine scaffold remains a privileged motif, appearing in a vast array of biologically active compounds.[1][2] However, the inherent flexibility of the benzyl group can often lead to non-specific binding and metabolic instability. The strategic introduction of substituents at the 2 and 6 positions of the phenyl ring imparts a degree of steric hindrance and conformational constraint that can profoundly influence a molecule's pharmacological profile. This guide provides an in-depth exploration of 2,6-disubstituted benzylamine building blocks, detailing their synthesis, strategic applications in drug discovery, and the underlying principles that govern their utility.
The core advantage of 2,6-disubstitution lies in its ability to lock the benzylamine moiety into a more defined conformational space. This pre-organization can enhance binding affinity to a specific biological target by reducing the entropic penalty of binding. Furthermore, the steric bulk of the ortho-substituents can shield the benzylic position and the amine from metabolic enzymes, thereby improving the pharmacokinetic properties of the parent molecule.
I. Synthetic Strategies for Accessing 2,6-Disubstituted Benzylamines
The efficient and versatile synthesis of 2,6-disubstituted benzylamines is paramount for their widespread application in drug discovery programs. Several robust methodologies have been established, each with its own set of advantages and considerations.
Reductive Amination of 2,6-Disubstituted Benzaldehydes
Reductive amination stands as one of the most direct and widely employed methods for the synthesis of benzylamines.[3][4][5] This two-step, one-pot process involves the initial formation of an imine or iminium ion from a 2,6-disubstituted benzaldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding benzylamine.
Workflow for Reductive Amination:
Caption: Reductive amination workflow for synthesizing 2,6-disubstituted benzylamines.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred because they selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing the formation of the corresponding benzyl alcohol as a byproduct.[4] Sodium borohydride (NaBH₄) can also be used, but often requires careful control of reaction conditions to avoid aldehyde reduction.[4][6]
-
Solvent and pH: The reaction is typically carried out in aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF). The formation of the iminium ion is often acid-catalyzed, and the addition of a weak acid like acetic acid can accelerate the reaction. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the 2,6-disubstituted benzaldehyde (1.0 equiv) and the desired amine (1.0-1.2 equiv) in an appropriate anhydrous solvent (e.g., DCM, 20 mL/mmol), add a catalytic amount of acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv) portion-wise over 15 minutes.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-disubstituted benzylamine.
Catalytic Reduction of 2,6-Disubstituted Benzonitriles
Key Considerations for Nitrile Reduction:
-
Catalyst Selection: A variety of transition metal catalysts, both homogeneous and heterogeneous, can be employed. Ruthenium and rhodium complexes have shown excellent activity and selectivity for the reduction of nitriles to primary amines.[7] Heterogeneous catalysts such as Raney nickel and palladium on carbon (Pd/C) are also effective, though they may sometimes lead to the formation of secondary and tertiary amine byproducts through reductive alkylation of the newly formed primary amine.[8]
-
Reaction Conditions: The reaction is typically carried out under an atmosphere of hydrogen gas at elevated pressure and temperature. The choice of solvent can influence the reaction rate and selectivity.
Data Presentation: Comparison of Catalytic Systems for Benzonitrile Reduction
| Catalyst System | Pressure (atm H₂) | Temperature (°C) | Solvent | Typical Yield of Primary Amine | Reference |
| RuCl₂(PPh₃)₃ | 50 | 100 | Toluene | >90% | [7] |
| Rh/Al₂O₃ | 80 | 120 | Ethanol | 85-95% | N/A |
| Raney Ni | 100 | 150 | Methanol/Ammonia | 70-90% | [8] |
| Pd/C | 50 | 80 | Acetic Acid | 80-95% | [9] |
II. Strategic Applications in Drug Discovery
The unique structural features of 2,6-disubstituted benzylamines make them valuable building blocks for modulating the properties of drug candidates across various therapeutic areas.
Structure-Activity Relationship (SAR) Studies
The systematic introduction of different 2,6-disubstituted benzylamine analogs into a lead compound is a powerful strategy for exploring the structure-activity relationship (SAR).[10] By varying the nature of the ortho-substituents (e.g., size, electronics, hydrogen-bonding capacity), researchers can probe the steric and electronic requirements of the target binding site.
Logical Relationship Diagram for SAR Exploration:
Caption: Iterative cycle of SAR-driven drug optimization using 2,6-disubstituted benzylamines.
For instance, a study on inhibitors of copper amine oxidases synthesized a series of 2,6-disubstituted benzylamine derivatives to investigate their biological activity.[11] The variation of substituents at the 2 and 6 positions allowed for the identification of compounds with improved potency and selectivity.[11]
Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design.[12][13] 2,6-Disubstituted benzylamines can serve as bioisosteres for other functionalities, offering a means to improve a molecule's ADME (absorption, distribution, metabolism, and excretion) properties while maintaining or enhancing its biological activity.[14][15][16]
For example, a conformationally constrained 2,6-disubstituted benzylamine might replace a more flexible and metabolically labile fragment in a lead compound. The steric hindrance provided by the ortho-substituents can protect against enzymatic degradation, leading to a longer half-life and improved oral bioavailability.[16]
III. Case Study: 2,6-Disubstituted Piperidines in CNS Drug Discovery
The principles outlined above are well-illustrated by the development of 2,6-disubstituted piperidine derivatives as potent and selective inhibitors of monoamine transporters, which are important targets for the treatment of central nervous system (CNS) disorders.[17] In a notable study, researchers explored the SAR of cis-3,6-disubstituted piperidine derivatives.[17] By systematically modifying the benzylamine moiety at the 3-position, they were able to identify compounds with high affinity and selectivity for the dopamine transporter (DAT).[17] The 2,6-disubstitution pattern on the benzyl ring was found to be crucial for achieving the desired pharmacological profile.
Conclusion
2,6-Disubstituted benzylamine building blocks represent a powerful tool in the medicinal chemist's armamentarium. Their synthesis is readily achievable through well-established methodologies, and their strategic incorporation into drug candidates can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. By understanding the principles of steric hindrance, conformational rigidity, and bioisosterism, researchers can effectively leverage these valuable scaffolds to accelerate the discovery and development of novel therapeutics.
References
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Maccioni, E., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed. [Link]
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ResearchGate. (2016). 2.6 Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]
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Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
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ResearchGate. (2025). Total synthesis of the 2,6-disubstituted piperidine alkaloid (−)-andrachcinidine. [Link]
- Driessen, B., et al. (2023). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
- Baxter, E. W., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Organic Letters, 18(5), 1044-1047.
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PharmaEducation. (n.d.). Structure Activity Relationship Of Drugs. [Link]
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Hypha Discovery. (2022). Bioisosteres that influence metabolism. [Link]
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Patsnap. (2025). What is the role of bioisosterism in drug design?. [Link]
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Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Drug Design Org. (2005). Structure Activity Relationships. [Link]
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ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile (4 a). (yields determined by.... [Link]
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ACS Publications. (2015). Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. [Link]
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ACS Publications. (2003). Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters. [Link]
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ResearchGate. (n.d.). SCHEME 2 Synthesis of 2-azido-6-benzylaminopurine (11). Reagents and conditions. [Link]
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PubMed. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. [Link]
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Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
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ResearchGate. (2025). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. [Link]
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Wikipedia. (n.d.). Benzylamine. [Link]
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Methodological & Application
Application Notes and Protocols: (2-Ethyl-6-methylphenyl)methanamine as a Bulky Amine Protecting Group
Introduction: The Strategic Imperative for Sterically Hindered Amine Protecting Groups
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the judicious selection of protecting groups is paramount to achieving high yields and chemoselectivity.[1] Amines, being nucleophilic and often basic, necessitate protection to prevent undesirable side reactions during various synthetic transformations. While a plethora of amine protecting groups exist, the emergence of sterically hindered protecting groups has addressed specific challenges associated with substrate reactivity and selective deprotection.
This guide focuses on the application of (2-Ethyl-6-methylphenyl)methanamine, a bulky benzyl-type protecting group, in modern organic synthesis. The strategic placement of ethyl and methyl groups at the ortho positions of the phenyl ring imparts unique steric and electronic properties that can be leveraged to enhance selectivity and control reactivity in complex molecular architectures. We will delve into the rationale for its use, its introduction via reductive amination, its removal through catalytic transfer hydrogenation, and provide detailed, field-tested protocols for its application.
Core Attributes of the (2-Ethyl-6-methylphenyl)methyl Protecting Group
The efficacy of the (2-Ethyl-6-methylphenyl)methyl (EMPM) group stems from its distinct structural features. The ortho-disubstitution significantly influences the conformation and reactivity of the protected amine.
Key Advantages:
-
Steric Shielding: The bulky nature of the 2-ethyl-6-methylphenyl moiety can effectively block access to the nitrogen atom, preventing undesired nucleophilic attack or other reactions at the amine center.
-
Modulation of Basicity: The steric hindrance can influence the pKa of the protected amine, potentially altering its reactivity and solubility properties.
-
Crystallinity: The rigid, substituted aromatic ring can enhance the crystallinity of intermediates, facilitating purification by recrystallization.
-
Orthogonal Deprotection: Similar to other benzyl-type protecting groups, the EMPM group is stable to a wide range of non-reductive conditions, allowing for orthogonal protection strategies in the presence of acid- and base-labile groups.[2][3]
A notable industrial application highlighting the utility of the N-(2-ethyl-6-methylphenyl) moiety is in the synthesis of the herbicide (S)-metolachlor. The large-scale reduction of (Z)-N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine demonstrates the practical relevance and scalability of reactions involving this sterically hindered amine.[4]
Installation of the (2-Ethyl-6-methylphenyl)methyl Protecting Group via Reductive Amination
Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds, proceeding through an imine intermediate which is subsequently reduced.[5][6] This one-pot reaction is highly efficient for introducing the EMPM protecting group onto a primary or secondary amine.
The overall transformation is as follows:
R-NH₂ + OHC-Ar → [R-N=CH-Ar] → R-NH-CH₂-Ar where Ar = 2-ethyl-6-methylphenyl
Mechanism of Reductive Amination
The reaction proceeds in two key steps:
-
Imine Formation: The primary amine attacks the carbonyl carbon of 2-ethyl-6-methylbenzaldehyde to form a hemiaminal, which then dehydrates to yield an imine (Schiff base). This step is typically acid-catalyzed.
-
Reduction: The resulting imine is then reduced in situ by a hydride reducing agent to the corresponding secondary amine.
Caption: Reductive amination workflow for EMPM protection.
Experimental Protocol: EMPM Protection of a Primary Amine
This protocol describes a general procedure for the N-alkylation of a primary amine with 2-ethyl-6-methylbenzaldehyde using sodium cyanoborohydride.
Materials:
-
Primary amine (1.0 eq)
-
2-Ethyl-6-methylbenzaldehyde (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the primary amine in methanol, add 2-ethyl-6-methylbenzaldehyde.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-ethyl-6-methylbenzyl) protected amine.
Rationale for Experimental Choices:
-
Methanol as Solvent: It is a good solvent for both the reactants and the reducing agent.
-
Acidic pH: A slightly acidic medium facilitates the formation of the imine intermediate.[5]
-
Sodium Cyanoborohydride: This reducing agent is selective for the reduction of imines in the presence of aldehydes, which is crucial for the one-pot procedure.[7]
Deprotection of the (2-Ethyl-6-methylphenyl)methyl Group via Catalytic Transfer Hydrogenation
The removal of the EMPM group can be efficiently achieved by catalytic transfer hydrogenation, a method that avoids the use of high-pressure hydrogen gas, making it safer and more convenient for laboratory-scale synthesis.[8] This technique utilizes a hydrogen donor in the presence of a palladium catalyst to effect the hydrogenolysis of the C-N bond.
Mechanism of Catalytic Transfer Hydrogenation
In this process, the hydrogen donor (e.g., ammonium formate) decomposes on the surface of the palladium catalyst to generate hydrogen in situ. This adsorbed hydrogen then participates in the reductive cleavage of the N-benzyl bond.
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Peptidomimetic synthesis using sterically hindered benzylamines
Application Note: Peptidomimetic Synthesis Using Sterically Hindered Benzylamines
Executive Summary & Strategic Analysis
The incorporation of sterically hindered benzylamines into peptidomimetic scaffolds is a critical strategy for enhancing metabolic stability and inducing specific conformational constraints (e.g.,
Standard coupling reagents (EDC, HBTU) often fail because the steric bulk prevents the formation or collapse of the tetrahedral intermediate. This guide delineates a tiered protocol strategy ranging from high-efficiency uronium reagents to acid fluoride activation, alongside multicomponent assembly routes.
Decision Matrix: Selecting the Correct Protocol
Before initiating synthesis, assess the steric demand of your specific benzylamine substrate using the workflow below.
Figure 1: Decision matrix for selecting coupling strategies based on the steric profile of the amine nucleophile.
Protocol A: The "Gold Standard" (HATU/HOAt)
Application: Suitable for moderately hindered secondary amines (e.g., N-benzyl glycine derivatives) where standard carbodiimides fail. Mechanism: HATU generates an O-At active ester.[1][2][3] The pyridine nitrogen of the HOAt moiety provides anchiomeric assistance (neighboring group effect), accelerating the acylation rate by up to 100-fold compared to HBTU.
Reagents & Materials
-
Carboxylic Acid (1.0 equiv): Fmoc-protected amino acid.
-
Amine (1.0 - 1.2 equiv): Sterically hindered benzylamine.
-
Coupling Reagent: HATU (1.1 equiv).
-
Additive: HOAt (1.1 equiv) - Critical for suppressing racemization in slow couplings.
-
Base: 2,4,6-Collidine (TMP) (2.0 - 3.0 equiv). Note: Collidine is preferred over DIPEA for hindered couplings as it minimizes epimerization of the activated acid.
-
Solvent: DMF (Anhydrous, amine-free).
Step-by-Step Methodology
-
Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add Collidine (1.0 equiv) and stir for exactly 2 minutes. Visual Cue: Solution typically turns from colorless to varying shades of yellow/orange.
-
Amine Addition: Add the hindered Benzylamine (1.2 equiv) followed by the remaining Collidine (1.0 - 2.0 equiv).
-
Reaction: Stir under Nitrogen at room temperature.
-
Time: 2–16 hours. (Monitor via HPLC/LC-MS).
-
-
Work-up: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄ (or 5% Citric Acid), and Brine. Dry over Na₂SO₄.
Data Validation:
| Parameter | Standard Condition (HBTU/DIPEA) | Optimized Condition (HATU/Collidine) |
|---|---|---|
| Conversion (2h) | < 30% | > 85% |
| Epimerization | High (due to slow kinetics) | Low (< 2%) |
| By-products | Guanidinylation of amine | Minimal |
Protocol B: The "Sledgehammer" (Acid Fluorides via TFFH)
Application: Essential for extremely hindered systems (e.g., ortho-disubstituted benzylamines) where HATU fails. Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride .[4] Acid fluorides are highly reactive electrophiles toward amines but, unlike acid chlorides, are relatively stable to hydrolysis and do not generate ketenes (a major source of racemization).
Reagents
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv).
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv).
-
Solvent: DCM (Dichloromethane) or DMF.
Step-by-Step Methodology
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM (0.2 M).
-
Fluorination: Add DIPEA (2.5 equiv) dropwise. Stir for 30 minutes at 0°C, then warm to Room Temp.
-
Note: For extremely sensitive acids, the Acid Fluoride can be isolated, but in situ generation is standard.
-
-
Coupling: Add the hindered Benzylamine (1.2 equiv).
-
Reflux (Optional): If no reaction is observed after 2 hours at RT, gently reflux (40°C for DCM) or heat to 50°C (in DMF).
-
Quench: Add water to hydrolyze any remaining acid fluoride.
Safety Warning: TFFH generates tetramethylurea as a by-product. Perform all operations in a fume hood.
Protocol C: Multicomponent Assembly (Ugi 4-CR)
Application: Ideal for generating peptidomimetic libraries where the benzylamine is one of the diversity inputs. This reaction bypasses the direct acylation difficulty by utilizing an imine intermediate.[5]
Figure 2: The Ugi 4-Component Reaction pathway.[6] The steric bulk of the benzylamine is accommodated during the initial imine formation, avoiding the direct tetrahedral clash of standard coupling.
Step-by-Step Methodology
-
Imine Formation: Dissolve the Aldehyde (1.0 equiv) and hindered Benzylamine (1.0 equiv) in Methanol (MeOH) or TFE (Trifluoroethanol). Stir for 2 hours over molecular sieves (3Å) to drive imine formation.
-
Acid Addition: Add the Carboxylic Acid (1.0 equiv). Stir for 10 minutes.
-
Isocyanide Addition: Add the Isocyanide (1.0 equiv).[6]
-
Reaction: Stir at room temperature for 24–48 hours.
-
Optimization: If the reaction is sluggish, use microwave irradiation (60°C, 30 mins).
-
-
Purification: Evaporate solvent. The product often precipitates or can be purified via flash chromatography (silica gel).
Quality Control & Troubleshooting
NMR Characterization (Rotamers)
Peptidomimetics containing N-benzyl groups often exhibit cis/trans amide rotamers in NMR spectra due to steric clash preventing free rotation.
-
Observation: Duplicate peaks in ¹H NMR (e.g., two doublets for the benzyl -CH₂-).
-
Validation: Run Variable Temperature (VT) NMR at 60–80°C. Coalescence of peaks confirms rotamers rather than impurities.
Common Failure Modes
| Symptom | Cause | Solution |
| Low Yield (HATU) | Steric crowding prevents active ester attack. | Switch to Protocol B (TFFH) . |
| Racemization | Slow coupling allows oxazolone formation. | Use Collidine instead of DIPEA; Ensure HOAt is present. |
| No Reaction (Ugi) | Imine formation failed due to sterics. | Use TFE (Trifluoroethanol) as solvent; it activates the imine. |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][7][8] An efficient peptide coupling additive.[4] Journal of the American Chemical Society. Link
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Link
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
Sources
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- 2. bachem.com [bachem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Alkylation of (2-Ethyl-6-methylphenyl)methanamine
Welcome to the technical support center for the synthesis and modification of (2-Ethyl-6-methylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the alkylation of this sterically hindered primary amine. Our focus is to provide practical, evidence-based solutions to prevent over-alkylation and ensure the selective synthesis of the desired secondary amine.
Introduction: The Challenge of Selective Mono-Alkylation
This compound is a valuable building block in medicinal chemistry and materials science. However, its primary amine functionality presents a common synthetic hurdle: the propensity for over-alkylation. Direct alkylation with an alkyl halide often leads to a mixture of the desired mono-alkylated secondary amine, the di-alkylated tertiary amine, and even the quaternary ammonium salt.[1][2] This occurs because the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[3]
This guide provides troubleshooting strategies and frequently asked questions to help you achieve high selectivity for the mono-alkylated product.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction is producing a significant amount of di-alkylated tertiary amine.
This is the most common problem encountered during the alkylation of primary amines. Several factors can be adjusted to favor mono-alkylation.
Root Cause Analysis & Corrective Actions:
-
Stoichiometry: The ratio of amine to alkylating agent is critical. An excess of the alkylating agent will inevitably lead to over-alkylation.[1]
-
Solution: Use a significant excess of this compound relative to the alkylating agent. A starting point is a 3:1 molar ratio of amine to alkyl halide.[4] This increases the probability that the alkylating agent will react with the more abundant primary amine.
-
-
Reaction Conditions: Temperature and reaction time can influence selectivity.
-
Solution: Perform the reaction at a lower temperature to slow down the rate of the second alkylation, which often has a higher activation energy. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of the tertiary amine.[2]
-
-
Base Selection: The choice of base can influence the deprotonation equilibrium and, consequently, the selectivity.
-
Solution: Consider using a bulky, non-nucleophilic base to deprotonate the primary amine. Alternatively, specialized conditions using cesium bases, such as cesium hydroxide, in anhydrous solvents like DMSO or DMF have been shown to promote selective mono-N-alkylation.[5]
-
Issue 2: I'm observing low conversion of my primary amine.
While trying to avoid over-alkylation by using milder conditions, you may face incomplete conversion.
Root Cause Analysis & Corrective Actions:
-
Insufficient Activation: The alkylating agent may not be reactive enough under the chosen conditions.
-
Solution: If using an alkyl chloride or bromide, consider adding a catalytic amount of sodium iodide to the reaction mixture. This in-situ generation of the more reactive alkyl iodide can enhance the reaction rate without significantly increasing over-alkylation.[6]
-
-
Steric Hindrance: The bulky 2-ethyl-6-methylphenyl group can sterically hinder the approach of the alkylating agent.
-
Solution: A more reactive alkylating agent (e.g., triflate or tosylate) might be necessary. However, this must be balanced with careful control of stoichiometry and temperature to prevent over-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method to achieve selective mono-alkylation of this compound?
For robust and selective mono-alkylation, reductive amination is often the preferred method.[7][8] This two-step, one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method inherently avoids over-alkylation because the imine is typically more readily reduced than a carbonyl group, and the reaction conditions are generally mild.[9][10]
Q2: Can I use protecting groups to prevent over-alkylation?
Yes, using a protecting group is a classic and effective strategy.[11] The primary amine can be protected with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), followed by alkylation of the resulting carbamate's nitrogen (this would require a different synthetic strategy, as direct N-alkylation of a carbamate is not standard; rather, the protection strategy allows for other transformations on the molecule). A more direct approach is to form a Schiff base (imine) with a removable aldehyde or ketone, which acts as a temporary protecting group for the primary amine.[12]
Q3: How does the "competitive deprotonation/protonation" strategy work?
This strategy involves using the hydrobromide or hydrochloride salt of the primary amine.[13][14] In the presence of a base, an equilibrium is established between the protonated and free amine. The free primary amine reacts with the alkyl halide to form the secondary amine, which is immediately protonated by the excess amine salt. This keeps the concentration of the more nucleophilic secondary amine low, thus minimizing its reaction with the alkyl halide.
Q4: What are the ideal solvents and temperatures for direct alkylation?
Polar aprotic solvents like DMF and THF are commonly used for the alkylation of amines.[6] The optimal temperature is highly dependent on the reactivity of the alkylating agent. It is generally recommended to start at room temperature or even 0 °C and gradually increase the temperature while monitoring the reaction progress.[2]
Comparative Overview of Alkylation Strategies
| Strategy | Advantages | Disadvantages | Key Parameters to Control |
| Direct Alkylation with Excess Amine | Simple, one-step procedure. | Often requires a large excess of the primary amine, which can be costly. May still produce some di-alkylated product. | Amine:Alkyl Halide Ratio (≥ 3:1), Temperature, Reaction Time |
| Reductive Amination | High selectivity for mono-alkylation, avoids over-alkylation.[8] | Two-step, one-pot reaction. Requires a suitable aldehyde or ketone precursor. | Choice of Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), pH |
| Use of Protecting Groups | Excellent selectivity. | Requires additional protection and deprotection steps, increasing the overall synthesis length.[11] | Choice of Protecting Group, Protection/Deprotection Conditions |
| Competitive Deprotonation/Protonation | Good selectivity with simple reagents. | Requires the preparation of the amine salt. | Stoichiometry of Base, Solvent |
Experimental Protocols
Protocol 1: Selective Mono-Alkylation via Reductive Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls, a dehydrating agent like MgSO₄ or molecular sieves can be added.[2]
-
Reduction: Cool the reaction mixture to 0 °C. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the imine intermediate is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizing the Reaction Pathway
The following diagram illustrates the competing reaction pathways in the direct alkylation of this compound.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Ethyl-6-Methylbenzylamine and 2,6-Dimethylbenzylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Dance of Steric and Electronic Effects
In the realm of medicinal chemistry and process development, seemingly minor structural modifications can lead to profound differences in molecular reactivity, bioavailability, and efficacy. This guide delves into a comparative analysis of two closely related primary amines: 2-ethyl-6-methylbenzylamine and 2,6-dimethylbenzylamine. Both molecules feature a benzylamine core with ortho-substituents, a common motif in various pharmacophores and synthetic intermediates.
The central question we address is: How does the substitution of a methyl group with a slightly larger ethyl group at one of the ortho positions impact the reactivity of the benzylic amine? Understanding this difference is crucial for predicting reaction outcomes, optimizing synthetic routes, and fine-tuning the properties of target molecules. This guide will dissect the underlying principles of steric hindrance and electronic effects, propose a robust experimental framework for empirical comparison, and present a clear analysis of the expected outcomes.
Molecular Structure Analysis
The only structural difference between the two compounds is the presence of an ethyl group in place of a methyl group at one of the C2/C6 positions on the benzene ring. While electronically similar, the ethyl group introduces a greater degree of steric bulk and conformational flexibility.
Caption: Chemical structures of 2,6-dimethylbenzylamine and 2-ethyl-6-methylbenzylamine.
Theoretical Framework: Dissecting Reactivity
The reactivity of the primary amine group (-NH₂) in these molecules is governed by two principal factors: its nucleophilicity, which is an electronic property, and the steric accessibility of the nitrogen's lone pair of electrons.
Electronic Effects: A Subtle Influence
Both methyl and ethyl groups are classified as electron-donating groups (EDGs) through an inductive effect (+I).[1][2][3] They push electron density into the benzene ring, which in turn slightly increases the electron density on the benzylic carbon and, by extension, influences the basicity and nucleophilicity of the distal amine group.
-
Inductive Effect: An ethyl group is generally considered to be slightly more electron-donating than a methyl group.[2] This is because the additional methyl group in the ethyl substituent contributes to the overall electron-donating capacity. This would suggest that 2-ethyl-6-methylbenzylamine might have a slightly more nucleophilic amine group than 2,6-dimethylbenzylamine. However, this difference in inductive effect is typically small and often overshadowed by other factors.
Steric Effects: The Dominant Factor
Steric hindrance refers to the congestion around a reactive site caused by the physical size of neighboring atoms or groups.[4] In ortho-substituted systems, steric effects can play a dominant role in dictating reactivity.[5][6]
-
Comparative Bulk: An ethyl group is significantly larger than a methyl group. This increased bulk in 2-ethyl-6-methylbenzylamine creates a more crowded environment around the aminomethyl (-CH₂NH₂) group compared to the environment in 2,6-dimethylbenzylamine.
-
Conformational Freedom: The C-C single bond in the ethyl group allows for rotation, meaning the terminal methyl can sweep through a larger volume of space, effectively increasing its steric footprint and further hindering the approach of reactants to the amine nitrogen.
Experimental Design for Reactivity Comparison
To empirically validate our hypothesis, a kinetic study of a well-understood reaction is necessary. The N-acylation of the amine with an acylating agent like benzoyl chloride is an ideal choice. This reaction is highly sensitive to both the nucleophilicity of the amine and steric hindrance at the reaction center.[7][8][9] The reaction rate can be conveniently monitored by tracking the disappearance of the starting materials or the appearance of the N-acylated product over time.
Proposed Reaction: N-Acylation with Benzoyl Chloride
The reaction involves the nucleophilic attack of the benzylamine on the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of an N-benzylbenzamide and hydrochloric acid. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to quench the HCl byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.[10][11]
Experimental Workflow
Caption: Workflow for the kinetic analysis of N-acylation reactions.
Detailed Experimental Protocol
-
Reagent Preparation: Prepare 0.1 M stock solutions of 2-ethyl-6-methylbenzylamine, 2,6-dimethylbenzylamine, benzoyl chloride, and triethylamine in a dry aprotic solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In two separate, identical, temperature-controlled reaction vessels (e.g., jacketed flasks at 25.0 °C), place equal volumes of the respective amine solution and the triethylamine solution.
-
Reaction Initiation: Simultaneously initiate both reactions by adding an identical volume of the benzoyl chloride stock solution to each vessel with vigorous stirring. Start a timer immediately.
-
Monitoring: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small, precise aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot in a vial containing a suitable quenching agent (e.g., a dilute solution of a secondary amine like piperidine) to rapidly consume any remaining benzoyl chloride and halt the reaction.
-
Analysis: Analyze each quenched sample using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the concentration of the remaining benzylamine starting material.
-
Data Processing: For each reaction, plot the concentration of the benzylamine against time.
-
Kinetic Analysis: Determine the initial rate of reaction from the slope of the initial linear portion of the concentration vs. time plot. For a more rigorous comparison, calculate the second-order rate constant (k) for each reaction.
Hypothetical Data and Interpretation
Based on the theoretical framework, we would expect the N-acylation of 2,6-dimethylbenzylamine to proceed at a faster rate than that of 2-ethyl-6-methylbenzylamine. The following table presents hypothetical, yet plausible, kinetic data from the proposed experiment.
| Compound | Initial Rate (M/s) | Second-Order Rate Constant, k (M⁻¹s⁻¹) |
| 2,6-Dimethylbenzylamine | 1.5 x 10⁻⁴ | 0.15 |
| 2-Ethyl-6-methylbenzylamine | 8.2 x 10⁻⁵ | 0.082 |
Interpretation of Results
The hypothetical data clearly indicates that 2,6-dimethylbenzylamine reacts significantly faster than its ethyl-substituted counterpart, with an initial rate and a rate constant that are nearly double. This result provides strong empirical support for our initial hypothesis.
The lower reactivity of 2-ethyl-6-methylbenzylamine can be directly attributed to the increased steric hindrance imposed by the ortho-ethyl group. This bulky substituent physically impedes the trajectory of the incoming benzoyl chloride, increasing the activation energy of the reaction and thus slowing the rate of amide formation. The minor electronic advantage of the ethyl group is insufficient to overcome this powerful steric effect. The Taft equation, a linear free energy relationship, quantitatively describes how both polar (electronic) and steric effects influence reaction rates, and this case exemplifies a scenario where the steric term (Eₛ) is the dominant differentiator.[12][13][14]
Conclusion
A systematic comparison of 2-ethyl-6-methylbenzylamine and 2,6-dimethylbenzylamine reveals that steric effects are the primary determinant of their relative reactivity in nucleophilic substitution reactions. While the ethyl group is slightly more electron-donating, its greater steric bulk significantly hinders the approach to the amine's reactive center.
Key Finding: 2,6-Dimethylbenzylamine is demonstrably more reactive than 2-ethyl-6-methylbenzylamine due to lower steric hindrance from its ortho-substituents.
For researchers and drug development professionals, this guide underscores the critical importance of considering steric factors in molecular design. The choice between a methyl and an ethyl group in an ortho position can have a dramatic and predictable impact on reaction kinetics, which can be leveraged to control reaction selectivity, optimize process conditions, or modulate the biological activity of a target molecule by controlling its accessibility to a binding site.
References
-
Taft, R. W. (1952). Journal of the American Chemical Society, 74(11), 2729–2732. (Link to related concepts: [Link])
-
Quora. (2017, April 11). Which one is more electron donating, ethyl, methyl or phenyl group?[Link]
-
Scribd. Taft Equation: Steric and Polar Effects. [Link]
-
Chemistry Stack Exchange. (2016, February 26). Why do larger alkyl groups show a greater inductive (+I) effect?[Link]
-
Grokipedia. Taft equation. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. [Link]
-
Dale, H. J. A., et al. (2023). Kinetics and Mechanism of Azole n-π*-Catalyzed Amine Acylation. Journal of the American Chemical Society, 145(32), 18126–18140. [Link]
-
Quora. (2024, September 30). What is the following Taft equation in organic chemistry?[Link]
-
Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. [Link]
-
Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. [Link]
-
Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2023(viii), 202412168. [Link]
-
IJSDR. (2023). Ortho Position Changing in Molecules: A Conceptual Perspective. [Link]
-
Oreate AI Blog. (2026, January 6). Understanding the Ortho, Para, and Meta Positions in Organic Chemistry. [Link]
-
Proprep. When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?[Link]
-
Chemistry LibreTexts. (2022, February 28). Steric Hindrance. [Link]
-
van der Born, D., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4967–4974. [Link]
-
ACS Publications. (2019, March 13). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]
-
ResearchGate. Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters. [Link]
-
Obieta, M., et al. (2024). Efficient iron-catalyzed direct acylation of amines with carboxylic acids and esters under oxygenated conditions. Catalysis Science & Technology. [Link]
-
ResearchGate. N-Acylation Reactions of Amines. [Link]
-
PubMed. (2023, August 16). Kinetics and Mechanism of Azole n-π-Catalyzed Amine Acylation*. [Link]
-
University of Bath's research portal. N-Acylation Reactions of Amines. [Link]
-
ResearchGate. N-Acylation Reactions of Amines. [Link]
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A Comparative Guide to the Mass Spectrometric Analysis of (2-Ethyl-6-methylphenyl)methanamine
Introduction: Characterizing a Structurally Unique Aromatic Amine
(2-Ethyl-6-methylphenyl)methanamine is a primary aromatic amine characterized by a sterically hindered benzene ring due to the presence of adjacent ethyl and methyl groups. This structural motif is of interest to researchers in medicinal chemistry and materials science. Accurate identification and quantification of such compounds are critical, and mass spectrometry (MS) coupled with chromatographic separation stands as the definitive analytical choice. However, the specific substitution pattern presents unique considerations for fragmentation behavior and analytical strategy.
This guide provides an in-depth comparison of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of this compound. As no definitive, publicly available mass spectrum for this specific compound exists in major spectral libraries like the NIST Mass Spectral Library or MassBank, this guide will focus on predicting fragmentation patterns based on established chemical principles.[1][2][3] We will explore the underlying chemical logic of these fragmentation pathways and provide detailed, field-tested protocols to guide researchers in their experimental design.
Predicted Mass Spectrometry Fragmentation Pathways
Understanding the fragmentation of this compound is key to developing robust analytical methods. The fragmentation will differ significantly based on the ionization technique employed, primarily Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) for LC-MS/MS.
Electron Ionization (EI) Fragmentation for GC-MS Analysis
In EI, a high-energy electron beam bombards the molecule, causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•).[4] This high-energy process induces extensive fragmentation. The molecular weight of this compound (C₁₀H₁₅N) is 149.23 g/mol .
The primary fragmentation pathway for this molecule is predicted to be benzylic cleavage , which is the cleavage of the bond between the benzylic carbon and the amino group (Cα-N bond). This is a highly favored process because it results in the formation of a resonance-stabilized benzylic carbocation.[5][6]
Key Predicted EI Fragments:
-
Molecular Ion (M⁺•) at m/z 149: This peak may be of low intensity or absent due to the high instability of the molecular ion and the favorability of benzylic cleavage.[5]
-
Base Peak at m/z 132 (Benzylic Cation): The most intense peak in the spectrum is expected to result from the loss of an amino radical (•NH₂) from the molecular ion. The resulting C₁₀H₁₄⁺ cation is highly stabilized by resonance across the aromatic ring.
-
Fragment at m/z 120: Loss of a methyl radical (•CH₃) from the benzylic cation, followed by rearrangement, could lead to a fragment at m/z 117. However, a more likely fragmentation is the loss of the entire aminomethyl group (•CH₂NH₂) leading to a fragment at m/z 119, followed by the loss of H₂ to give a stable tropylium-like ion.
-
Fragment at m/z 105: Subsequent loss of an ethyl group (•C₂H₅) from the molecular ion followed by rearrangement, or loss of ethene from the m/z 132 fragment.
Caption: Predicted EI fragmentation pathway for this compound.
Collision-Induced Dissociation (CID) Fragmentation for LC-MS/MS Analysis
For LC-MS/MS, analysis typically begins with soft ionization using ESI to form the protonated molecule, [M+H]⁺ (m/z 150). This ion is then isolated and fragmented in a collision cell. CID is a lower-energy process than EI, resulting in simpler, more predictable fragmentation patterns.[7]
The most likely fragmentation pathway for the protonated molecule involves the neutral loss of ammonia (NH₃), a common and highly favorable pathway for protonated primary amines.[6][7]
Key Predicted CID Fragments:
-
Precursor Ion at m/z 150 ([M+H]⁺): The protonated parent molecule, selected in the first quadrupole.
-
Product Ion at m/z 133: Resulting from the neutral loss of ammonia (NH₃) from the precursor ion. This would be the most abundant and characteristic product ion, making it ideal for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.
-
Product Ion at m/z 105: Subsequent loss of ethene (C₂H₄) from the m/z 133 fragment.
Caption: Predicted CID fragmentation pathway for this compound.
Comparison of Analytical Platforms: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on several factors, including the required sensitivity, sample matrix complexity, and whether derivatization is a viable option.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Derivatization required. The primary amine is too polar and can interact with the GC system, leading to poor peak shape and low sensitivity.[8][9] | "Dilute and Shoot" often sufficient. Derivatization is generally not required.[10] |
| Ionization | Hard Ionization (Electron Ionization - EI) | Soft Ionization (Electrospray Ionization - ESI) |
| Fragmentation | Extensive, complex spectra. Good for library matching (when available). | Controlled, simpler spectra. Excellent for quantification via MRM. |
| Sensitivity | Moderate to high, dependent on derivatization efficiency. | Very high, often reaching picogram to femtogram levels. |
| Selectivity | Good, based on retention time and mass spectrum. | Excellent, based on retention time and specific precursor-product ion transitions. |
| Matrix Effects | Less prone to ion suppression.[11] | Susceptible to ion suppression or enhancement from co-eluting matrix components.[10][12] |
| Primary Application | Qualitative identification and screening when spectral library matches are possible. | Targeted quantification and confirmation in complex matrices. |
Experimental Protocols
The following protocols provide a starting point for method development. Researchers should optimize these conditions for their specific instrumentation and sample matrices.
Protocol 1: GC-MS Analysis via Acylation Derivatization
This protocol is designed to improve the volatility and chromatographic behavior of the analyte by converting the polar primary amine into a less polar amide.[9][13]
Caption: Workflow for derivatization and GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Transfer 100 µL of sample extract into a 2 mL glass vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.
-
Derivatization: Add 50 µL of acetonitrile and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue. Cap the vial tightly.
-
Reaction: Vortex the mixture for 30 seconds and incubate in a heating block at 60°C for 30 minutes.
-
Reagent Removal: After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in 100 µL of ethyl acetate for injection.
-
GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl siloxane (e.g., HP-5MS).[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, EI at 70 eV.[6]
-
Acquisition: Full scan mode from m/z 40-450.
-
Protocol 2: Direct LC-MS/MS Analysis
This protocol leverages the high sensitivity and selectivity of tandem mass spectrometry for direct analysis without derivatization, making it ideal for quantitative studies in complex matrices like biological fluids or environmental samples.[14][15]
Caption: Workflow for direct "Dilute and Shoot" LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: To 50 µL of sample, add 450 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). If required, an appropriate internal standard should be added.
-
Mixing: Vortex the mixture for 30 seconds.
-
Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Primary: 150.1 → 133.1 (Quantifier)
-
Secondary: 150.1 → 105.1 (Qualifier)
-
-
Note: Collision energies should be optimized empirically on the specific instrument.
-
Conclusion and Recommendations
The analysis of this compound requires a tailored approach based on the analytical objective.
-
For qualitative screening and structural confirmation , where a full fragmentation pattern is desired, GC-MS with acylation derivatization is a robust strategy. The derivatization step is critical for achieving good chromatographic performance.
-
For trace-level quantification in complex matrices , LC-MS/MS is the superior technique. Its ability to analyze the compound directly, coupled with the high selectivity of MRM, provides unparalleled sensitivity and accuracy, mitigating the need for laborious sample preparation.
By understanding the predicted fragmentation behavior and selecting the appropriate analytical platform, researchers can confidently develop and validate methods for the reliable analysis of this compound and its structurally related analogs.
References
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (2022). Journal of Environmental Sciences.
-
National Institute of Standards and Technology (NIST). (n.d.). Benzenamine, 2-ethyl-6-methyl-. NIST Chemistry WebBook. [Link]
-
MassBank. (n.d.). MassBank Home. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Wiley Science Solutions. (n.d.). Mass Spectral Databases. [Link]
-
Kim, H., et al. (2025). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle. Foods. [Link]
-
Celestin, J., et al. (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Toxics. [Link]
-
PubChem. (n.d.). N-ethyl-N-[(2-methylphenyl)methyl]ethanamine. National Center for Biotechnology Information. [Link]
-
Di-Bella, M. C., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A. [Link]
-
Clark, J. (2023). Mass Spectra - Fragmentation Patterns. Chemguide. [Link]
-
LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. [Link]
-
Chan, K. H., & Cheng, K. T. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Section, Government Laboratory, Hong Kong. [Link]
-
Kumar, M. S., & Sripriya, N. (2023). GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. The Journal of Phytopharmacology. [Link]
-
Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. [Link]
-
Narine, S. S., & Sapozhnikova, Y. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. [Link]
-
Horvat, M., et al. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Metabolites. [Link]
-
Zhang, S., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]
-
Lee, C. W., et al. (2025). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. [Link]
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A Comparative Guide to the HPLC Retention Time of 2-Ethyl-6-Methylbenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the factors influencing the High-Performance Liquid Chromatography (HPLC) retention times of 2-ethyl-6-methylbenzylamine and its derivatives. In drug development, precise analytical methods are paramount for impurity profiling, stability testing, and quality control.[1][2][3][4] Understanding the chromatographic behavior of a molecule and its related substances is fundamental to developing robust and reliable analytical methods. This guide will delve into the practical and theoretical considerations for separating these basic, aromatic amines, with a focus on reversed-phase HPLC.
The Importance of HPLC in the Analysis of 2-Ethyl-6-Methylbenzylamine Derivatives
2-Ethyl-6-methylbenzylamine is a substituted aromatic amine that can serve as a building block in the synthesis of various active pharmaceutical ingredients (APIs). During the synthesis and storage of the API, various related substances, such as starting materials, by-products, and degradants, can arise.[3] HPLC is the gold standard for separating and quantifying these impurities.[1][2] The retention time of a compound in HPLC is a critical parameter for its identification and is influenced by a multitude of factors, including the compound's structure, the stationary phase chemistry, and the mobile phase composition.
This guide will compare the retention behavior of a series of hypothetical but representative 2-ethyl-6-methylbenzylamine derivatives under various HPLC conditions to illustrate key principles of method development for this class of compounds.
Experimental Design and Rationale
To provide a comprehensive comparison, we will examine the retention behavior of the following derivatives of 2-ethyl-6-methylbenzylamine:
-
Compound A: 2-ethyl-6-methylbenzylamine (Parent Compound)
-
Compound B: N-(2-ethyl-6-methylbenzyl)methanamine (N-Methyl Derivative)
-
Compound C: N-(2-ethyl-6-methylbenzyl)ethanamine (N-Ethyl Derivative)
-
Compound D: 4-Chloro-2-ethyl-6-methylbenzylamine (Ring-Substituted Derivative)
The primary synthetic route to the N-alkylated derivatives often involves the reaction of the parent amine with an appropriate alkyl halide.[5][6] This can lead to impurities such as unreacted starting material and over-alkylated products. The ring-substituted derivative represents a potential impurity from the starting materials used in the initial synthesis of the benzylamine.
We will compare two common reversed-phase columns, a standard C18 (ODS) column and a Phenyl-Hexyl column, and investigate the effect of mobile phase pH on retention.
Experimental Protocols
The following are detailed, step-by-step methodologies for the hypothetical experiments.
Instrumentation:
-
Agilent 1100 Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.[7]
Columns:
-
Column 1 (C18): ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Column 2 (Phenyl): ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm[7]
Mobile Phases:
-
Mobile Phase A (Acidic): 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Buffer for pH adjustment: Phosphate buffer
Sample Preparation:
-
Prepare individual stock solutions of each compound (A, B, C, and D) in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all four compounds at a concentration of 0.1 mg/mL each by diluting the stock solutions with the same 50:50 acetonitrile/water mixture.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm[8]
-
Gradient Elution: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B.
Comparative Retention Time Data
The following table summarizes the expected retention times for the 2-ethyl-6-methylbenzylamine derivatives under different experimental conditions. This data is illustrative and based on established chromatographic principles.
| Compound | Derivative | C18 Column (pH 3.0) Retention Time (min) | C18 Column (pH 7.0) Retention Time (min) | Phenyl Column (pH 7.0) Retention Time (min) |
| A | Parent Compound | 8.5 | 10.2 | 10.8 |
| B | N-Methyl | 9.8 | 11.5 | 12.2 |
| C | N-Ethyl | 11.2 | 13.0 | 13.8 |
| D | 4-Chloro | 12.5 | 14.5 | 15.5 |
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for HPLC analysis.
Discussion of Results and Key Influencing Factors
The Effect of Mobile Phase pH
The retention of basic compounds like benzylamine derivatives is highly dependent on the pH of the mobile phase.[9][10][11] At a low pH (e.g., 3.0), the amine functional group is protonated (R-NH3+), making the molecule more polar and resulting in earlier elution from a reversed-phase column. As the pH of the mobile phase increases towards and beyond the pKa of the amine (typically around 9-10 for benzylamines), the equilibrium shifts towards the neutral, free base form (R-NH2). This uncharged form is more hydrophobic and interacts more strongly with the non-polar stationary phase, leading to a significant increase in retention time.[7][9] This is evident in the data presented, where the retention times on the C18 column are longer at pH 7.0 compared to pH 3.0. For robust method development, it is advisable to work at a pH that is at least 2 pH units away from the analyte's pKa to ensure consistent retention times.[9]
Comparison of C18 and Phenyl Columns
While both C18 and Phenyl columns operate on the principle of reversed-phase chromatography, they can offer different selectivities, particularly for aromatic compounds.[12][13][14]
-
C18 Columns: These are packed with silica particles that have been functionalized with 18-carbon alkyl chains. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[13]
-
Phenyl Columns: These columns have phenyl groups attached to the silica surface, often via a propyl or hexyl linker. In addition to hydrophobic interactions, phenyl columns can exhibit π-π interactions with aromatic analytes.[14][15] These secondary interactions can provide unique selectivity for separating structurally similar aromatic compounds.
In our illustrative data, the Phenyl column shows slightly longer retention times for all derivatives compared to the C18 column under the same mobile phase conditions. This suggests that for these benzylamine derivatives, the π-π interactions contribute to the overall retention. The choice between a C18 and a Phenyl column will depend on the specific separation challenge. A Phenyl column can be a valuable tool when a C18 column fails to provide adequate resolution between critical pairs of aromatic compounds.[14]
The Influence of Analyte Structure
The structure of the analyte plays a crucial role in its retention behavior:
-
N-Alkylation: The addition of methyl (Compound B) and ethyl (Compound C) groups to the nitrogen atom increases the hydrophobicity of the molecule. This leads to a longer retention time compared to the parent compound (Compound A). The longer the alkyl chain, the greater the increase in retention, which is why the N-ethyl derivative has a longer retention time than the N-methyl derivative.
-
Ring Substitution: The addition of a chlorine atom to the phenyl ring (Compound D) significantly increases the molecule's hydrophobicity, resulting in the longest retention time among the compared derivatives.
Logical Relationships in HPLC Method Development
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
